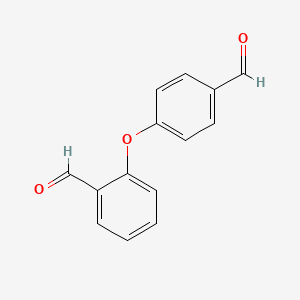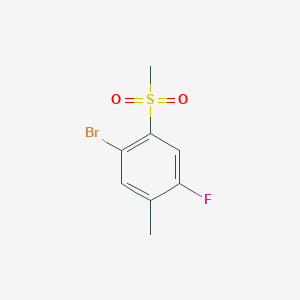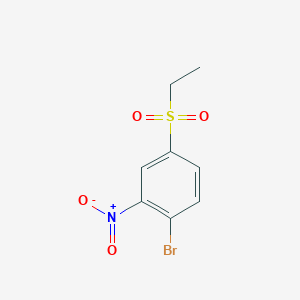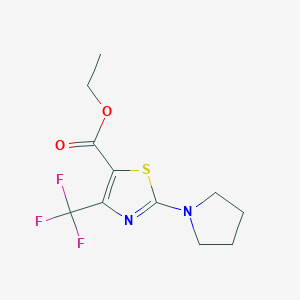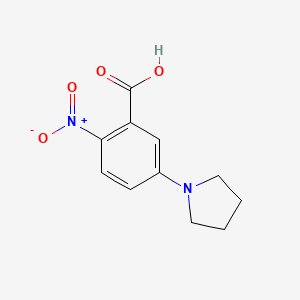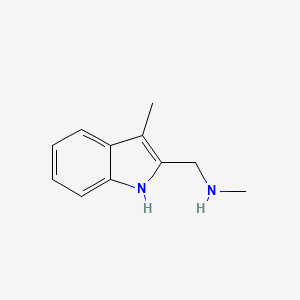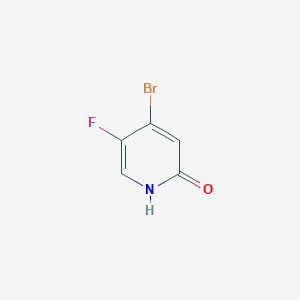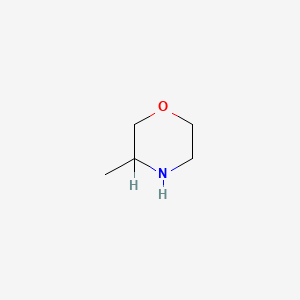
3-メチルモルホリン
説明
3-Methylmorpholine is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, featuring a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine-like odor. It is used in various chemical processes and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Diethylene Glycol Catalyzed Ammonia Decyclization Method: This method involves the reaction of diethylene glycol with ammonia in the presence of a catalyst to produce 3-Methylmorpholine.
Diethanolamine Strong Acid Dehydration Cyclic Method: In this method, diethanolamine undergoes dehydration with sulfuric acid under heating conditions to form 3-Methylmorpholine.
Condensation Reaction of 1,4-Butanediol and Ammonia: This method involves heating 1,4-butanediol with ammonia in the presence of a catalyst to obtain 3-Methylmorpholine.
Hydrogenation Reduction of Acetonitrile: 3-Methylmorpholine can also be synthesized by the hydrogenation reduction of acetonitrile.
Industrial Production Methods:
- The industrial production of 3-Methylmorpholine typically involves the diethylene glycol catalyzed ammonia decyclization method due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: 3-Methylmorpholine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: 3-Methylmorpholine can participate in substitution reactions where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine are often used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can produce various halogenated derivatives.
科学的研究の応用
3-Methylmorpholine has a wide range of applications in scientific research:
作用機序
Target of Action
3-Methylmorpholine is a chemical compound with the molecular formula C5H11NO . It’s a derivative of morpholine, which is a cyclic tertiary amine . .
Mode of Action
It’s known that morpholine derivatives can interact with various biological targets
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological activities .
Pharmacokinetics
The boiling point of 3-methylmorpholine is 1371 °C at 760 mmHg, and its density is 0891g/cm3 , which may influence its bioavailability.
Result of Action
It’s known that morpholine derivatives can exhibit a variety of biological activities .
生化学分析
Biochemical Properties
3-Methylmorpholine plays a significant role in biochemical reactions, particularly as a catalyst and intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve nucleophilic substitution and ring-opening mechanisms. For instance, 3-Methylmorpholine can act as a nucleophile in reactions catalyzed by enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidation of organic substrates . Additionally, it can form complexes with metal ions, influencing the activity of metalloenzymes.
Cellular Effects
3-Methylmorpholine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Methylmorpholine can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinases, leading to alterations in cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-Methylmorpholine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 3-Methylmorpholine can inhibit or activate enzymes by forming reversible or irreversible complexes with their active sites . This interaction can lead to changes in the enzyme’s conformation and function. Additionally, 3-Methylmorpholine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Methylmorpholine can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. In vitro studies have shown that 3-Methylmorpholine is relatively stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions . Long-term exposure to 3-Methylmorpholine can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-Methylmorpholine vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 3-Methylmorpholine can cause liver and kidney damage in animal models, indicating its potential toxicity at elevated concentrations . Threshold effects have also been observed, where specific dosages are required to elicit a measurable biological response.
Metabolic Pathways
3-Methylmorpholine is involved in various metabolic pathways, including its own degradation and transformation. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of 3-Methylmorpholine with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolic processing.
Transport and Distribution
Within cells and tissues, 3-Methylmorpholine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of 3-Methylmorpholine can affect its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 3-Methylmorpholine is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria . The localization of 3-Methylmorpholine can impact its activity and function, as it may interact with specific biomolecules within these compartments. Post-translational modifications and targeting signals can also play a role in directing 3-Methylmorpholine to particular subcellular locations.
類似化合物との比較
Morpholine: The parent compound of 3-Methylmorpholine, featuring a similar structure but without the methyl group.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom, similar to 3-Methylmorpholine.
2-Methylmorpholine: A positional isomer with the methyl group attached to the second carbon atom instead of the nitrogen.
Uniqueness:
- 3-Methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other morpholine derivatives. Its enhanced reactivity and solubility make it particularly valuable in various industrial and research applications .
特性
IUPAC Name |
3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWGMKXCYLZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303288 | |
| Record name | 3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-06-8 | |
| Record name | 42185-06-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


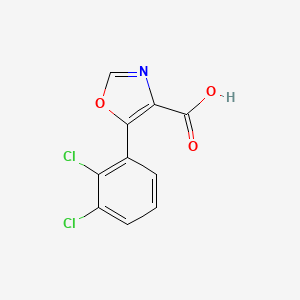
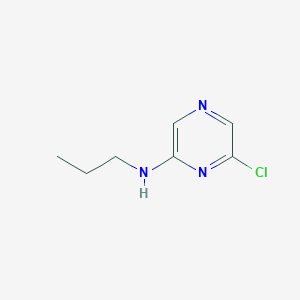

![(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester](/img/structure/B1346393.png)
